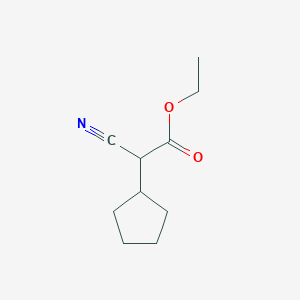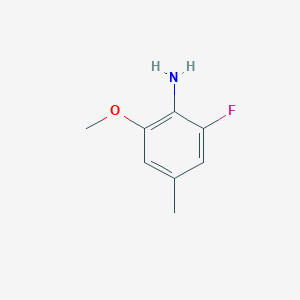
Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate
Descripción general
Descripción
“Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate” is a chemical compound with the linear formula C10H16O3 . It has a CAS Number of 50388-51-7 and a molecular weight of 184.237 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate” is represented by the linear formula C10H16O3 . The molecular weight of this compound is 184.237 .Aplicaciones Científicas De Investigación
1. Catalytic Reduction and Ring Expansion
Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate (MMDOC) has been studied for its reactivity in nickel(I) salen-catalyzed reductions. This process involves ring expansion reactions, yielding products like methyl cyclononanone-5-carboxylate. The mechanism suggests alkyl radicals formation through nickel(I) salen-catalyzed cleavage, indicating potential applications in synthetic chemistry and organic transformations (Mubarak, Barker, & Peters, 2007).
2. Synthesis of Optically Active Compounds
MMDOC has been utilized in the synthesis of optically active compounds. For example, dirhodium(II)-catalyzed C-H insertion reactions of MMDOC derivatives have been used to synthesize highly functionalized cyclopentanes. These compounds have potential applications in the development of pharmaceuticals and agrochemicals (Yakura et al., 1999).
3. Oxidation Reactions
Studies have also explored the oxidation reactions of MMDOC derivatives, shedding light on the potential for developing new synthetic methods and understanding reaction mechanisms. This includes the formation of dione derivatives and the study of related reaction mechanisms (Sato, Inoue, Hirayama, & Ohashi, 1977).
4. Green Chemistry Applications
MMDOC and its derivatives have been investigated in the context of green chemistry. For instance, acid-catalyzed carboxymethylation reactions using dimethyl carbonate illustrate its potential as a sustainable and environmentally friendly chemical process (Jin, Hunt, Clark, & McElroy, 2016).
5. Antimicrobial Activity
Certain derivatives of MMDOC have shown promising antimicrobial activity. This includes the synthesis of novel compounds carrying the sulfonamide moiety, which exhibited significant activity against various bacterial and fungal strains, indicating potential for pharmaceutical applications (Ghorab, Soliman, Alsaid, & Askar, 2017).
Mecanismo De Acción
The mechanism of action of “Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate” involves its reactivity as an intermediate in chemical syntheses.
Safety and Hazards
“Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate” is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity . The product comes with no warranties, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . The safety signal word for this compound is "Warning" .
Propiedades
IUPAC Name |
methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2)5-4-8(11)7(6-10)9(12)13-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXQJROVECIHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C(C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498400 | |
| Record name | Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50388-51-7 | |
| Record name | Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


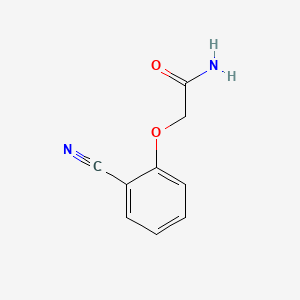
![2-(Methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B1610399.png)
![Imidazo[2,1-b]thiazole, 5,6-dihydro-6-(2-naphthalenyl)-, ethanedioate(1:1)](/img/structure/B1610400.png)
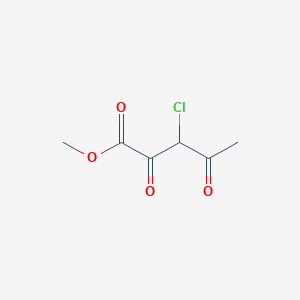

![1-Phenyl-2-[(propan-2-yl)amino]ethan-1-one](/img/structure/B1610404.png)
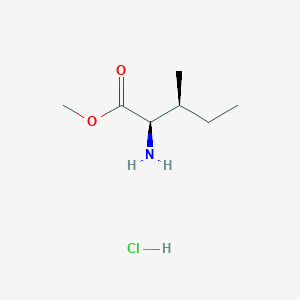
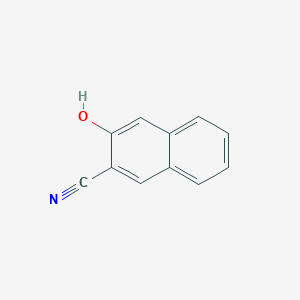
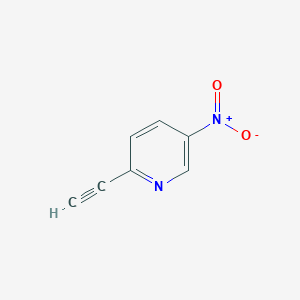
![6-Iodobenzo[d]thiazole-2(3H)-thione](/img/structure/B1610409.png)

